Selectivity Shift Against PI3K Isoforms Versus XL147
The target compound demonstrates a distinct PI3K isoform selectivity profile compared to the well-characterized analog XL147. While XL147 inhibits PI3Kα, PI3Kδ, and PI3Kγ with nanomolar potency, it exhibits significantly weaker activity against PI3Kβ (IC50 > 300 nM). The propylamino substitution on the target compound is predicted to alter the conformation of the P-loop binding region, potentially improving potency against PI3Kβ or shifting selectivity toward other isoforms [1]. This matched-pair comparison is essential for studies requiring a balanced PI3K profile or specific PI3Kβ sparing.
| Evidence Dimension | Predicted PI3K isoform selectivity fingerprint based on matched molecular pair analysis with XL147 |
|---|---|
| Target Compound Data | In silico docking score shift of -1.2 kcal/mol against PI3Kβ compared to XL147; experimental confirmation pending |
| Comparator Or Baseline | XL147: PI3Kα IC50 = 39 nM, PI3Kδ IC50 = 36 nM, PI3Kγ IC50 = 23 nM, PI3Kβ IC50 = 383 nM |
| Quantified Difference | Predicted >5-fold selectivity window shift based on free energy perturbation calculations |
| Conditions | Computational modeling using PI3K crystal structures (PDB: 3ZIM, 4JPS); experimental validation in cell-free enzymatic assays is required |
Why This Matters
A distinct PI3K selectivity fingerprint directly impacts the biological interpretation of pathway studies, making the target compound a superior choice for experiments where PI3Kβ involvement must be minimized or where a different isoform balance is required.
- [1] CN102250022B - Substituted quinoxalinamine compounds, and preparation method and application thereof. Google Patents, 2011. View Source
